(R)-3-hydroxyoctanoic acid

Catalog No.
S627679
CAS No.
44987-72-6
M.F
C8H16O3
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-hydroxyoctanoic acid

CAS Number

44987-72-6

Product Name

(R)-3-hydroxyoctanoic acid

IUPAC Name

3-hydroxyoctanoic acid

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)

InChI Key

NDPLAKGOSZHTPH-UHFFFAOYSA-N

SMILES

CCCCCC(CC(=O)O)O

Canonical SMILES

CCCCCC(CC(=O)O)O

Isomeric SMILES

CCCCC[C@H](CC(=O)O)O

(R)-3-hydroxyoctanoic acid, also known as (R)-3-OH-caprylic acid or (3R)-3-hydroxy-octanoate, is a type of medium-chain hydroxy acid (MCHA) found naturally in various living organisms, including yeast, plants, and humans . Research on this molecule focuses on two main areas:

Fatty Acid Biosynthesis Pathway

(R)-3-hydroxyoctanoic acid plays a role in the fatty acid biosynthesis pathway, specifically in the step where a two-carbon unit is added to a growing fatty acid chain . This pathway is essential for the production of various biological molecules, including triglycerides, phospholipids, and cholesterol. Understanding the role of (R)-3-hydroxyoctanoic acid in this process could lead to insights into the regulation of fat metabolism and potentially novel therapeutic strategies for diseases like obesity and diabetes.

Precursor for Bioactive Compounds

(R)-3-hydroxyoctanoic acid can be obtained from polyhydroxyalkanoates (PHAs), which are natural biopolymers produced by some bacteria . Researchers have explored the potential of using (R)-3-hydroxyoctanoic acid as a starting material for the synthesis of various bioactive compounds, including:

  • Antimicrobial agents: Studies have investigated (R)-3-hydroxyoctanoic acid derivatives for their potential to fight bacteria and fungi .
  • Anticancer agents: Some research suggests that (R)-3-hydroxyoctanoic acid derivatives might have antiproliferative effects on certain cancer cell lines .

(R)-3-hydroxyoctanoic acid is an organic compound with the molecular formula C₈H₁₆O₃. It is classified as a beta-hydroxy fatty acid and is notable for its chiral nature, specifically being the (R)-enantiomer of 3-hydroxyoctanoic acid. This compound is recognized for its potential applications in the biomedical and pharmaceutical fields, particularly as a building block in the synthesis of various bioactive molecules .

The specific mechanism of action of (R)-3-hydroxyoctanoic acid is still under investigation. However, its presence in fatty acid biosynthesis suggests it might play a role in the formation of certain cellular components. Additionally, its potential as an MCT oil biomarker could be linked to its absorption and metabolic processes within the body []. More research is needed to fully understand its biological functions.

The chemical reactivity of (R)-3-hydroxyoctanoic acid is primarily characterized by its hydroxyl group, which can participate in various reactions typical of alcohols. Key reactions include:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are important in creating bioderived polymers.
  • Oxidation: The alcohol can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
  • Reduction: (R)-3-hydroxyoctanoic acid can also undergo reduction to yield alkanes or alcohols with different chain lengths.

These reactions enable the compound to serve as a versatile intermediate in organic synthesis and materials science.

(R)-3-hydroxyoctanoic acid exhibits various biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of (R)-3-hydroxyoctanoic acid possess significant antimicrobial activity against a range of pathogenic bacteria and yeasts .
  • Metabolic Marker: It may serve as a marker for defects in beta-hydroxy fatty acid metabolism, indicating its relevance in metabolic studies .

The compound's biological significance underscores its potential role in therapeutic applications.

Several methods have been developed for synthesizing (R)-3-hydroxyoctanoic acid:

  • Microbial Fermentation: Utilizing genetically modified strains of Pseudomonas species to produce polyhydroxyalkanoates, which can be hydrolyzed to yield (R)-3-hydroxyoctanoic acid. This method is advantageous due to its sustainability and efficiency .
  • Chemical Synthesis: Traditional organic synthesis routes can also be employed, including asymmetric synthesis techniques that leverage chiral catalysts to produce the (R)-enantiomer selectively.

These methods highlight the compound's accessibility for research and industrial applications.

(R)-3-hydroxyoctanoic acid has several notable applications:

  • Biodegradable Polymers: It serves as a monomer for producing biodegradable polyhydroxyalkanoates, which are environmentally friendly alternatives to conventional plastics.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses due to their biological activity.
  • Food Industry: The compound may also find applications as a food additive or preservative due to its antimicrobial properties.

These applications demonstrate the compound's versatility across multiple industries.

Research into the interactions of (R)-3-hydroxyoctanoic acid with biological systems has revealed:

  • Synergistic Effects: When combined with other antimicrobial agents, it can enhance their efficacy against resistant strains of bacteria.
  • Metabolic Pathways: Studies indicate that it plays a role in metabolic pathways involving fatty acids, impacting energy metabolism and cellular function.

Such interactions are crucial for understanding its full potential in therapeutic contexts.

(R)-3-hydroxyoctanoic acid shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
3-Hydroxybutyric AcidShort-chain hydroxy fatty acidImportant in energy metabolism and ketogenesis
3-Hydroxydecanoic AcidMedium-chain hydroxy fatty acidUsed in polymer production similar to (R)-3-hydroxyoctanoic acid
4-Hydroxybutyric AcidShort-chain hydroxy fatty acidNeuroprotective effects; involved in GABA metabolism
2-Hydroxyoctanoic AcidHydroxy fatty acidPotential use in surfactants and emulsifiers

The uniqueness of (R)-3-hydroxyoctanoic acid lies in its specific chain length and chiral configuration, contributing to distinct biological activities and applications compared to these similar compounds.

Physical Description

Solid

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

160.109944368 g/mol

Monoisotopic Mass

160.109944368 g/mol

Heavy Atom Count

11

UNII

8M44B02CSJ

Related CAS

120659-38-3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-Hydroxyoctanoic_acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2024-04-14

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